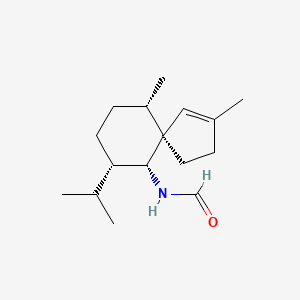
Exiguamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exiguamide, also known as this compound, is a useful research compound. Its molecular formula is C16H27NO and its molecular weight is 249.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Inhibition of Cell Fate Specification
Exiguamide has been shown to inhibit cell fate specification during sea urchin embryogenesis. This property highlights its potential as a tool in developmental biology research. In a study, this compound was isolated and its structure characterized through spectral data and X-ray crystallography, confirming its unique spirocyclic structure .
Medicinal Applications
2. Anticancer Properties
This compound exhibits promising anticancer activity. Research indicates that compounds derived from marine sources, including this compound, can display cytotoxic effects against various cancer cell lines. For instance, studies have shown that related compounds possess activity against human lung carcinoma (A-549) and colon carcinoma (HT-29) cell lines .
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A-549 | Not specified |
| Related Compound 1 | HT-29 | Not specified |
| Related Compound 2 | P388 | 1.2 |
Synthetic Applications
3. Synthesis of Enantiomers
The first enantioselective synthesis of this compound has been reported, showcasing its significance in synthetic organic chemistry. This synthesis involved stereoselective intramolecular cyclopropanation techniques, which are crucial for the development of novel pharmaceuticals . The ability to synthesize both enantiomers allows for detailed studies on their biological activities and therapeutic potentials.
Environmental Applications
4. Antifouling Properties
Marine compounds like this compound have been investigated for their antifouling properties. The presence of isocyanide functional groups in similar compounds has been linked to antifouling activity, suggesting that this compound may also possess such properties, making it a candidate for environmentally friendly antifouling agents in marine applications .
Case Studies
5. Case Study on Marine Natural Products
A comprehensive review highlighted the bioactivity of marine natural products, including this compound, emphasizing their roles in drug discovery and development. The review discusses various mechanisms through which these compounds exert their effects, such as apoptosis induction in cancer cells and inhibition of specific cellular pathways .
Propriétés
Formule moléculaire |
C16H27NO |
|---|---|
Poids moléculaire |
249.39 g/mol |
Nom IUPAC |
N-[(5S,6S,9S,10R)-3,6-dimethyl-9-propan-2-ylspiro[4.5]dec-3-en-10-yl]formamide |
InChI |
InChI=1S/C16H27NO/c1-11(2)14-6-5-13(4)16(15(14)17-10-18)8-7-12(3)9-16/h9-11,13-15H,5-8H2,1-4H3,(H,17,18)/t13-,14-,15+,16+/m0/s1 |
Clé InChI |
GXPBEWRNMRAUIQ-CAOSSQGBSA-N |
SMILES isomérique |
C[C@H]1CC[C@H]([C@H]([C@@]12CCC(=C2)C)NC=O)C(C)C |
SMILES canonique |
CC1CCC(C(C12CCC(=C2)C)NC=O)C(C)C |
Synonymes |
exiguamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















